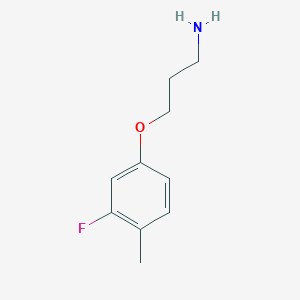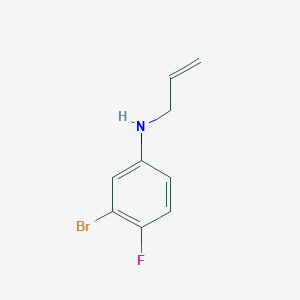
3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline
Vue d'ensemble
Description
“3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline” is a chemical compound with the CAS RN®: 1566177-13-6 . It is used for testing and research purposes . It is not suitable for use as a medicine, food, or household item .
Synthesis Analysis
The synthesis of molecules similar to “this compound” often involves metal-catalyzed reactions . Transition metals such as iron, nickel, and ruthenium can serve as catalysts in the synthesis of these molecules . For example, the asymmetric transfer hydrogenation (ATH) reaction of a precursor with a catalyst can produce alcohols in high yield .Applications De Recherche Scientifique
Recherche pharmaceutique
3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline peut servir de précurseur dans la synthèse de divers composés sulfonamides. Les sulfonamides possèdent un large spectre d'activités biologiques et sont traditionnellement utilisés comme médicaments antibactériens. Des études récentes ont élargi leur application pour inclure des activités antitumorales, antidiabétiques, antivirales et anticancéreuses . La capacité du composé à subir des réactions d'amidation faciles en fait un intermédiaire précieux dans la recherche pharmaceutique.
Science des matériaux
La structure électronique du this compound peut être étudiée à l'aide de la théorie de la fonctionnelle de la densité (DFT). Cette analyse peut révéler des informations sur le potentiel électrostatique et les orbitales moléculaires frontières du matériau, qui sont essentielles pour la conception de nouveaux matériaux présentant des propriétés électroniques spécifiques .
Chimie agricole
Les atomes de fluor dans les structures chimiques peuvent modifier de manière significative les propriétés physiques, biologiques et environnementales des produits agricoles. L'introduction d'un atome de fluor, comme on le voit dans ce composé, peut conduire au développement de nouveaux produits agrochimiques à activité et stabilité accrues .
Recherche sur le cancer
Les composés fluorés, comme le this compound, sont souvent utilisés dans la synthèse de molécules radiomarquées pour le diagnostic et le traitement du cancer. La présence de fluor-18, un isotope radioactif, est particulièrement utile en imagerie par tomographie par émission de positons (TEP) .
Science environnementale
Les propriétés physico-chimiques de ce composé, telles que ses fréquences de vibration et sa réactivité, peuvent être analysées pour comprendre son comportement dans l'environnement. Ces informations sont essentielles pour évaluer l'impact environnemental des nouveaux produits chimiques avant qu'ils ne soient largement utilisés .
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
Related compounds, such as indole derivatives, are known to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Related compounds, such as indole derivatives, are known to have diverse biological activities .
Safety and Hazards
“3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline” should be handled with care. It is not suitable for use as a medicine, food, or household item . Similar compounds have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . Therefore, it is advisable to avoid ingestion and inhalation, and to use protective clothing, gloves, safety glasses, and a dust respirator when handling this compound .
Analyse Biochimique
Biochemical Properties
3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves the formation of stable adducts, which can alter the enzyme’s activity and specificity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which are crucial for signal transduction pathways. Additionally, this compound can affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to active sites of enzymes, resulting in enzyme inhibition or activation. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, this compound can interact with transcription factors, influencing gene expression by altering the binding affinity of these factors to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, affecting metabolic flux and metabolite levels. Additionally, the compound can influence the activity of other enzymes involved in detoxification processes .
Propriétés
IUPAC Name |
3-bromo-4-fluoro-N-prop-2-enylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c1-2-5-12-7-3-4-9(11)8(10)6-7/h2-4,6,12H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQKCFROQFBJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411857.png)
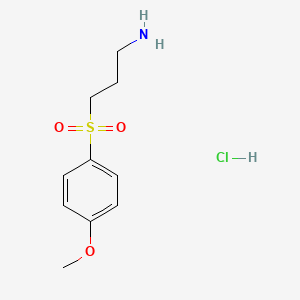
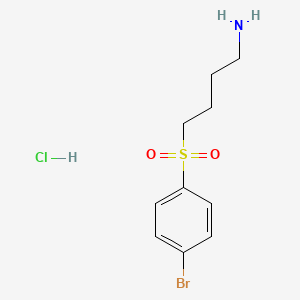

![D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-](/img/structure/B1411863.png)
![4-[2,3']Bipyridinyl-5-ylpyrimidin-2-ylamine](/img/structure/B1411864.png)
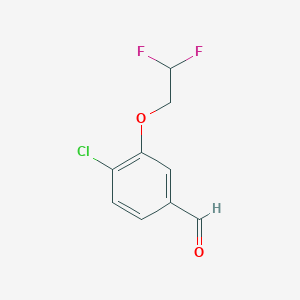
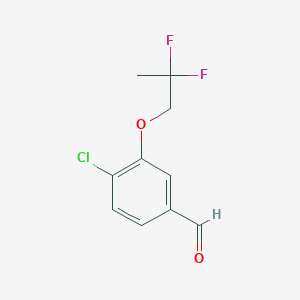

![4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzaldehyde](/img/structure/B1411870.png)
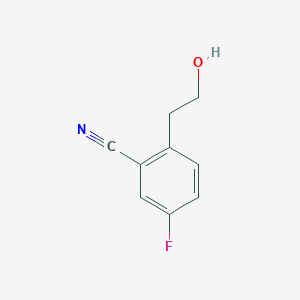
![3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine](/img/structure/B1411875.png)
![1-[3-Bromo-2-(2,2-difluoropropoxy)phenyl]ethylamine](/img/structure/B1411877.png)
